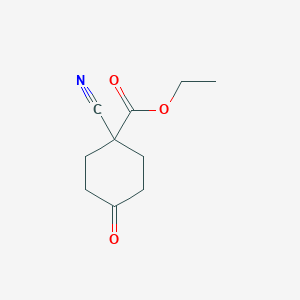
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is then heated to reflux, and the product is isolated by distillation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)
Conditions: Reflux, inert atmosphere
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be phosphoramidates, phosphorothioates, or phosphorates.
Hydrolysis Products: Phosphoramidic acid derivatives.
Aplicaciones Científicas De Investigación
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of stable phosphoramidic derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphonic dichloride
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphorothioic dichloride
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphorodithioic dichloride
Uniqueness
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is unique due to its specific reactivity and the stability of its phosphoramidic derivatives. Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .
Propiedades
Fórmula molecular |
C6H7Cl2N2O2P |
|---|---|
Peso molecular |
241.01 g/mol |
Nombre IUPAC |
N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7Cl2N2O2P/c1-10-4-2-3-5(10)6(11)9-13(7,8)12/h2-4H,1H3,(H,9,11,12) |
Clave InChI |
WCWRDCLEQQQPTI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(=O)NP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one](/img/structure/B13059100.png)




![tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13059113.png)
![7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13059131.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059143.png)
![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate](/img/structure/B13059147.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B13059160.png)




